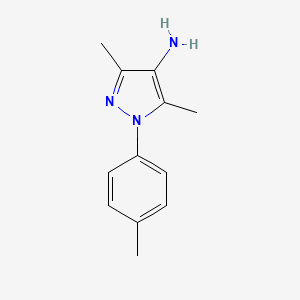

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

CAS No.: 63203-92-9

Cat. No.: VC11613462

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63203-92-9 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |

| Standard InChI Key | FMHDYHBBHMTYBU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine, reflects its substitution pattern. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

-

Methyl groups at positions 3 and 5, which enhance steric bulk and influence electronic properties.

-

A 4-methylphenyl group at position 1, contributing to hydrophobic interactions in potential biological targets.

-

An amine group at position 4, offering sites for hydrogen bonding and further chemical modifications.

The canonical SMILES representation, \text{CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C, encodes this substitution pattern.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 3 (pyrazole nitrogens, amine) |

| Rotatable Bond Count | 2 |

These properties suggest moderate lipophilicity, making the compound suitable for penetration through biological membranes.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of N-substituted pyrazoles, including 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, typically involves cyclocondensation reactions between amines and diketones. A recent protocol by demonstrates a scalable method using primary amines as limiting reagents. Key steps include:

-

Reagent Mixing: Combining 4-methylbenzylamine (aromatic amine) with 2,4-pentanedione (diketone) in dimethylformamide (DMF).

-

Nucleophilic Attack: The amine reacts with the diketone to form an enamine intermediate.

-

Cyclization: Intramolecular dehydration yields the pyrazole ring.

-

Workup: Purification via column chromatography or recrystallization .

Reaction Conditions and Yields

Optimized parameters for analogous syntheses are summarized below:

This method avoids toxic byproducts and uses commercially available reagents, making it industrially viable .

The absence of nitro groups in 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine reduces explosive potential compared to PicADNP, favoring pharmacological applications .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s amine group allows for derivatization into prodrugs or targeted therapies. Potential applications include:

-

Anti-Inflammatory Agents: Pyrazoles are known COX-2 inhibitors; methyl groups may enhance selectivity.

-

Anticancer Scaffolds: Aryl substituents could intercalate DNA or inhibit kinase activity.

Materials Science

Pyrazole derivatives contribute to:

-

Coordination Complexes: The amine and pyrazole nitrogens can bind metals for catalytic or luminescent materials.

-

Polymer Stabilizers: Aromatic rings improve thermal stability in polymers .

Future Research Directions

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Identification: Screen against kinase or enzyme libraries to identify biological targets.

-

Derivatization: Synthesize sulfonamide or acylated derivatives to modulate solubility and activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume